![molecular formula C20H19NO4 B582342 (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid CAS No. 1217452-48-6](/img/structure/B582342.png)
(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid
Description
(2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 343.33. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptide Synthesis
Fmoc-Pro-OH-13C5,15N is primarily used in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino acid proline during the peptide chain assembly. The isotopic labeling with carbon-13 and nitrogen-15 allows for the incorporation of this amino acid into peptides for further study using techniques like NMR spectroscopy .
Biomolecular NMR Spectroscopy
The isotopic enrichment of Fmoc-Pro-OH-13C5,15N makes it particularly suitable for biomolecular NMR studies. Researchers can incorporate this labeled amino acid into peptides or proteins to study their structure, dynamics, and interactions at the atomic level .
Proteomics and Protein Quantitation
In proteomics, Fmoc-Pro-OH-13C5,15N can be used to synthesize isotope-labeled peptides that serve as standards for mass spectrometry-based protein quantitation. This allows for accurate measurement of protein concentrations in complex biological samples .
Metabolic Pathway Analysis
The compound’s isotopic labels are useful for tracing the metabolic pathways of proline in vivo. By tracking the incorporation of the labeled proline into various metabolites, researchers can gain insights into proline metabolism and its role in different physiological processes .
Drug Development and Pharmacokinetics
In drug development, Fmoc-Pro-OH-13C5,15N can be used to create labeled versions of peptide-based drugs. This facilitates the study of the drug’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles .
Agricultural Research
The labeled compound can also be used in agricultural research to study the uptake and utilization of proline by plants. This is particularly relevant in the context of studying stress responses, as proline accumulation is associated with plant tolerance to various stresses .
properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i5+1,10+1,11+1,18+1,19+1,21+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGDWQNBZYOZTI-COMNNLFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C@H]([15N]([13CH2]1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672932 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Pro-OH-13C5,15N | |
CAS RN |
1217452-48-6 | |
Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217452-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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